1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMIDALYZWAJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclobutylmethyl halides with pyrazole derivatives under controlled conditions. The sulfonamide group is introduced through sulfonation reactions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Reactivity of Pyrazole Sulfonamides
Pyrazole sulfonamides exhibit a range of chemical reactivities stemming from the presence of both pyrazole and sulfonamide moieties .
2.1. Electrophilic Aromatic Substitution
The pyrazole ring can undergo electrophilic aromatic substitution reactions, although the presence of the sulfonamide group may influence the regioselectivity and reactivity of these reactions .
2.2. Nucleophilic Reactions
The sulfonamide group can participate in nucleophilic reactions, particularly at the sulfonamide nitrogen. This can include alkylation, acylation, and related reactions to modify the sulfonamide moiety .
2.3. Hydrogen Bonding
The sulfonamide group is capable of forming hydrogen bonds, which can influence the compound's interactions with biological targets and its physical properties .
Characterization Data
Characterization of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide and related compounds typically involves spectroscopic techniques such as :
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FT-IR (Fourier Transform Infrared Spectroscopy) : To identify characteristic functional groups .
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1H NMR (Proton Nuclear Magnetic Resonance) : To determine the arrangement and environment of hydrogen atoms in the molecule .
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13C NMR (Carbon-13 Nuclear Magnetic Resonance) : To identify the carbon skeleton and functional groups .
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LC–MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular mass and purity of the compound .
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Elemental analysis : To verify the empirical formula of the synthesized compounds .
Scientific Research Applications
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound featuring a pyrazole ring with a sulfonamide group at the 4-position and a cyclobutylmethyl moiety. The applications of this compound span various fields, particularly in pharmaceutical development due to its diverse biological activities, including anti-inflammatory and antimicrobial effects. The cyclobutylmethyl group introduces unique steric and electronic properties, potentially enhancing its biological efficacy.
Synthesis
The synthesis of this compound involves several key reactions that have been optimized to yield high purity and yield of the target compound.
Biological Activities
this compound exhibits various biological activities. Compounds in the pyrazole sulfonamide class have been reported to possess anti-inflammatory and antimicrobial effects.
Interaction Studies
Interaction studies with this compound have focused on its binding affinity to various biological targets.
Structural Features and Unique Properties
The uniqueness of this compound lies in its specific cyclobutylmethyl substitution, which may impart distinct pharmacokinetic properties compared to similar compounds. This could enhance its selectivity and efficacy against specific biological targets while reducing off-target effects observed with other derivatives.
Structural Analogs
Several compounds share structural features with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Phenyl)-1H-pyrazole-4-sulfonamide | Pyrazole ring with phenyl substitution | Known for strong anti-inflammatory properties |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Methyl groups at positions 3 and 5 | Enhanced carbonic anhydrase inhibition |
| N-(1-Methyl-1H-pyrazol-4-yl)benzenesulfonamide | Pyrazole attached to a benzene sulfonamide | Exhibits potent antiproliferative activity |
| 1-(Cyclohexylmethyl)-1H-pyrazole-4-sulfonamide | Cyclohexyl instead of cyclobutyl | Different steric properties affecting biological activity |
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The cyclobutylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazole-4-sulfonamide scaffold is highly modular, with substituents dictating pharmacological profiles. Key comparisons include:
1-(Cyclopropylmethyl)-1H-Pyrazole-4-Sulfonamide
- Structure : Cyclopropylmethyl substituent (smaller ring, higher ring strain).
- Molecular Weight : 201.25 g/mol (vs. 215.29 g/mol for cyclobutylmethyl analog, estimated).
- Properties : Increased ring strain may reduce stability but enhance reactivity. Used in medicinal chemistry research (e.g., EOS Med Chem) .
BTT-3033 (1-(4-Fluorophenyl)-N-methyl-N-[4-(phenylcarbamoyl)phenyl]-1H-pyrazole-4-sulfonamide)
- Structure : 4-Fluorophenyl and urea-containing substituents.
- Activity : Potent integrinα2β1 inhibitor (1 μM) for benign prostate hyperplasia (BPH), targeting smooth muscle contraction .
- Key Difference : Bulky aryl groups enhance target specificity but may reduce membrane permeability compared to cycloalkyl substituents.
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)
- Structure : Pyridine-sulfonamide hybrid with chlorophenyl carbamoyl group.
- Synthesis : 76% yield via isocyanate coupling; IR and NMR data confirm regioselectivity .
- Implication : Heteroaromatic cores (e.g., pyridine) may alter electronic properties and solubility.
N-(3-Bromo-4,5-dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-13)
- Structure : Bromo-dimethoxyphenethyl group.
- Activity : Antiproliferative agent against U937 cells (CellTiter-Glo assay) .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Cycloalkyl vs. Aryl Substituents :
- Cycloalkyl groups (e.g., cyclobutylmethyl) balance lipophilicity and steric effects, favoring membrane penetration and moderate target engagement.
- Aryl substituents (e.g., 4-fluorophenyl in BTT-3033) enhance specificity for protein targets like integrins but may limit bioavailability .
Biological Activity
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted at the 4-position with a sulfonamide group, along with a cyclobutylmethyl moiety. The combination of these functional groups is known to confer diverse biological activities, including anti-inflammatory and antimicrobial effects. The unique steric and electronic properties introduced by the cyclobutylmethyl group may enhance its efficacy compared to other similar compounds.
Biological Activities
Research indicates that this compound demonstrates several key biological activities:
- Enzyme Inhibition : It has shown significant binding affinity to various enzymes, suggesting potential applications in enzyme inhibition therapies.
- Antimicrobial Effects : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
- Anti-inflammatory Effects : Similar to other pyrazole derivatives, it may possess anti-inflammatory properties that could be beneficial in treating inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways are still under investigation, but they may involve inhibition of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique attributes of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Phenyl)-1H-pyrazole-4-sulfonamide | Pyrazole ring with phenyl substitution | Strong anti-inflammatory properties |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Methyl groups at positions 3 and 5 | Enhanced carbonic anhydrase inhibition |
| N-(1-Methyl-1H-pyrazol-4-yl)benzenesulfonamide | Pyrazole attached to a benzene sulfonamide | Potent antiproliferative activity |
| 1-(Cyclohexylmethyl)-1H-pyrazole-4-sulfonamide | Cyclohexyl instead of cyclobutyl | Different steric properties affecting biological activity |
The distinct cyclobutylmethyl substitution may provide unique pharmacokinetic properties that enhance selectivity and efficacy against specific biological targets while minimizing off-target effects observed in other derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound in various biological assays:
- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Assays : Animal models have been used to assess the anti-inflammatory effects of this compound. Results showed a reduction in inflammatory markers, supporting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide?
The synthesis typically involves sequential alkylation and sulfonamide formation. Key steps include:
- Cyclobutylmethyl introduction : Alkylation of the pyrazole nitrogen using cyclobutylmethyl halides under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or acetonitrile .
- Sulfonamide formation : Reacting the intermediate with sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify cyclobutylmethyl protons (δ 2.5–3.5 ppm) and sulfonamide protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, and S percentages within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting carbonic anhydrase or kinases, comparing IC values to known inhibitors .
Advanced Research Questions
Q. How can low yields during cyclobutylmethyl group introduction be resolved?
- Solvent optimization : Switch from DMF to less polar solvents (e.g., THF) to reduce side reactions .
- Catalyst use : Add catalytic iodide salts (e.g., NaI) to enhance alkylation efficiency via the Finkelstein mechanism .
- Protecting groups : Temporarily protect the pyrazole NH with tert-butoxycarbonyl (Boc) to direct alkylation regioselectivity .
Q. How to analyze contradictory bioactivity data between structural analogs?
- Functional group mapping : Compare substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) using SAR tables (Table 1) .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences to target proteins (e.g., carbonic anhydrase IX) .
Q. Table 1. Example SAR for Pyrazole-Sulfonamide Derivatives
| Substituent Position | Group | Bioactivity (IC, nM) | Target Protein |
|---|---|---|---|
| Pyrazole C-3 | -Cl | 12.4 ± 1.2 | Carbonic Anhydrase IX |
| Pyrazole C-3 | -CH | 45.7 ± 3.8 | Carbonic Anhydrase IX |
| Cyclobutylmethyl | -CH-C4H7 | 8.9 ± 0.9 | Kinase XYZ |
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Systematic substitution : Synthesize derivatives with variations at the pyrazole C-3 and sulfonamide N-positions.
- Assay selection : Use standardized enzymatic assays (e.g., fluorescence-based kinase inhibition) to quantify activity changes .
- Data normalization : Express results as % inhibition relative to controls (e.g., staurosporine for kinases) to minimize inter-assay variability .
Q. What computational methods predict the mechanism of action?
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., GROMACS) to identify binding stability and key residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at catalytic sites (e.g., sulfonamide-Zn coordination in carbonic anhydrase) .
Q. How to assess compound stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for oral formulations) .
Notes on Methodological Rigor
- Contradiction resolution : Conflicting bioactivity data may arise from assay conditions (e.g., ionic strength affecting sulfonamide ionization). Validate findings across multiple assay formats .
- Experimental controls : Include parent compounds (e.g., unsubstituted pyrazole-sulfonamides) and known inhibitors (e.g., acetazolamide) in all assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
